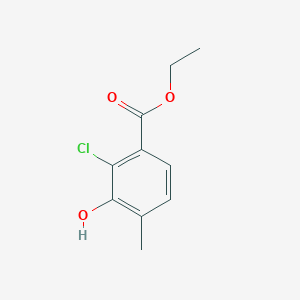
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid, featuring a chloro group, a hydroxy group, and a methyl group on the benzene ring, along with an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-hydroxy-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the chlorination of ethyl 3-hydroxy-4-methylbenzoate using thionyl chloride or phosphorus pentachloride. This reaction introduces the chloro group at the 2-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate can be used under mild conditions to replace the chloro group.
Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic medium are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing the ester group.
Major Products Formed
Substitution: Products include ethyl 2-azido-3-hydroxy-4-methylbenzoate or ethyl 2-thio-3-hydroxy-4-methylbenzoate.
Oxidation: The major product is ethyl 2-chloro-3-oxo-4-methylbenzoate.
Reduction: The major product is 2-chloro-3-hydroxy-4-methylbenzyl alcohol.
科学研究应用
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
作用机制
The mechanism of action of ethyl 2-chloro-3-hydroxy-4-methylbenzoate depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chloro and hydroxy groups on the benzene ring can interact with target molecules, leading to changes in their activity or function.
相似化合物的比较
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate can be compared with similar compounds such as:
Ethyl 2-chloro-4-methylbenzoate: Lacks the hydroxy group, which may affect its reactivity and applications.
Ethyl 3-hydroxy-4-methylbenzoate: Lacks the chloro group, which may influence its chemical behavior and biological activity.
Ethyl 2-chloro-3-methoxy-4-methylbenzoate: The methoxy group can alter the compound’s electronic properties and reactivity.
The presence of both chloro and hydroxy groups in this compound makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications.
属性
分子式 |
C10H11ClO3 |
|---|---|
分子量 |
214.64 g/mol |
IUPAC 名称 |
ethyl 2-chloro-3-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10(13)7-5-4-6(2)9(12)8(7)11/h4-5,12H,3H2,1-2H3 |
InChI 键 |
BZCXAPVQZCKPJS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



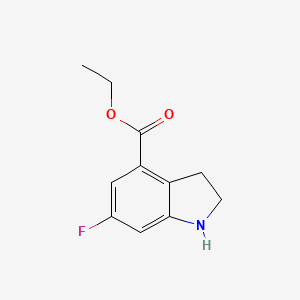
![2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)

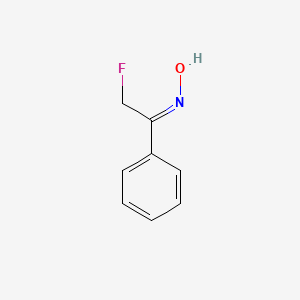
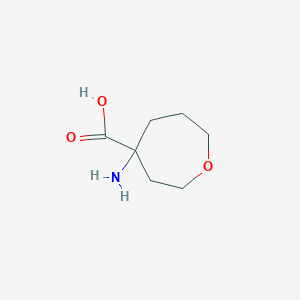
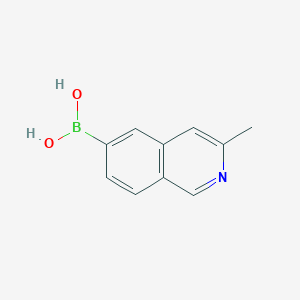
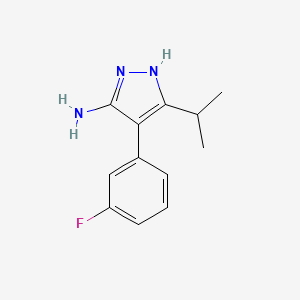
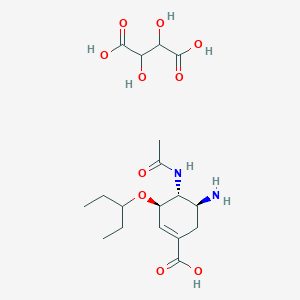
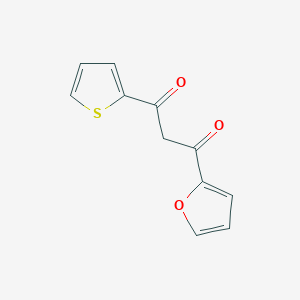

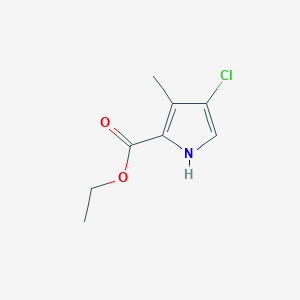
![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)

